molecular formula C12H22O4 B14373686 Diethyl 2,2,3-trimethylpentanedioate CAS No. 90016-18-5

Diethyl 2,2,3-trimethylpentanedioate

Cat. No.: B14373686
CAS No.: 90016-18-5
M. Wt: 230.30 g/mol
InChI Key: NAKKGJBGZHZQGD-UHFFFAOYSA-N
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Description

Diethyl 2,2,3-trimethylpentanedioate is an organic compound with the molecular formula C12H22O4. It is a diester derived from 2,2,3-trimethylpentanedioic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,2,3-trimethylpentanedioate can be synthesized through the esterification of 2,2,3-trimethylpentanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as p-toluenesulfonic acid or ion-exchange resins can also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2,3-trimethylpentanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid or base, it can hydrolyze to form 2,2,3-trimethylpentanedioic acid and ethanol.

    Reduction: It can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed with hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

    Reduction: Carried out with LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Hydrolysis: Produces 2,2,3-trimethylpentanedioic acid and ethanol.

    Reduction: Yields the corresponding diol.

    Substitution: Results in the formation of substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl 2,2,3-trimethylpentanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and resins due to its ester functionality, which can undergo polymerization reactions.

Mechanism of Action

The mechanism of action of diethyl 2,2,3-trimethylpentanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester groups. This can lead to various transformations depending on the reagents and conditions used. In biological systems, its esters can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Another diester used in organic synthesis, particularly in the malonic ester synthesis.

    Diethyl succinate: A diester of succinic acid, used as a flavoring agent and in organic synthesis.

    Diethyl adipate: A diester of adipic acid, used as a plasticizer and in the synthesis of polyesters.

Uniqueness

Diethyl 2,2,3-trimethylpentanedioate is unique due to its branched structure, which can impart different physical and chemical properties compared to its linear counterparts. This branching can affect its reactivity, solubility, and boiling point, making it a valuable compound in specific synthetic applications.

Properties

CAS No.

90016-18-5

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

diethyl 2,2,3-trimethylpentanedioate

InChI

InChI=1S/C12H22O4/c1-6-15-10(13)8-9(3)12(4,5)11(14)16-7-2/h9H,6-8H2,1-5H3

InChI Key

NAKKGJBGZHZQGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)C(C)(C)C(=O)OCC

Origin of Product

United States

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